molecular formula C12H8ClFN4 B611747 N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine CAS No. 1330624-42-4

N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine

Cat. No.: B611747
CAS No.: 1330624-42-4
M. Wt: 262.67
InChI Key: SBDWTBISUBYOMI-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine is a heterocyclic compound that features a pyrazolo[4,3-b]pyridine core substituted with a 3-chloro-4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine typically involves the formation of the pyrazolo[4,3-b]pyridine core followed by the introduction of the 3-chloro-4-fluorophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chloro-4-fluoroaniline with a pyrazole derivative under basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Core Heterocycle Formation

The pyrazolo[4,3-b]pyridine scaffold is synthesized via cyclization of hydrazine derivatives.

Reaction Example :

  • Reactants : 3-Fluoro-2-formylpyridine (27) and anhydrous hydrazine.

  • Conditions : Heated to 110°C for 16 hours.

  • Product : 3-Bromo-1H-pyrazolo[4,3-b]pyridine (28) .

Reaction Type Reagents Conditions Key Intermediate/Product
CyclizationAnhydrous hydrazine110°C, 16 hoursPyrazolo[4,3-b]pyridine core (28)

Aryl Amination via Cross-Coupling

The 3-chloro-4-fluorophenyl group is introduced via palladium-catalyzed coupling.

Reaction Example :

  • Reactants : 3-Bromo-1H-pyrazolo[4,3-b]pyridine (28), 1-bromo-3-chloro-4-fluorobenzene.

  • Catalyst System : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%).

  • Base : Cs₂CO₃ (2.5 eq).

  • Conditions : Microwave irradiation at 140°C for 1 hour.

  • Product : N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (26) .

Reaction Type Catalyst/Reagents Conditions Product
Buchwald-Hartwig couplingPd₂(dba)₃, Xantphos, Cs₂CO₃140°C, microwave, 1 hourFinal compound (26)

Nucleophilic Aromatic Substitution (NAS)

The chloro and fluoro substituents on the aryl ring participate in NAS under specific conditions.

Reaction Example :

  • Reactants : N-(3-chloro-4-fluorophenyl) intermediate.

  • Reagents : Sodium methoxide (NaOMe).

  • Conditions : Reflux in methanol.

  • Product : Methoxy-substituted derivatives (theoretical) .

Oxidation/Reduction

  • Oxidation : The pyridine ring can be oxidized to N-oxide derivatives using m-CPBA.

  • Reduction : The amine group may undergo reduction with LiAlH₄ to form secondary amines.

Suzuki-Miyaura Cross-Coupling

The brominated pyrazolo[4,3-b]pyridine core enables cross-coupling with boronic acids.

Reaction Example :

  • Reactants : 3-Bromo-1H-pyrazolo[4,3-b]pyridine (28), arylboronic acid.

  • Catalyst : Pd(PPh₃)₄.

  • Base : K₂CO₃.

  • Conditions : 80°C in dioxane/water (3:1).

  • Product : Biaryl derivatives .

Reaction Type Catalyst/Reagents Conditions Product
Suzuki couplingPd(PPh₃)₄, K₂CO₃80°C, dioxane/waterBiaryl-functionalized derivatives

Hydrolysis of Amine Group

The primary amine can undergo hydrolysis under acidic/basic conditions.

Reaction Example :

  • Reactants : VU0418506.

  • Reagents : 6M HCl or NaOH.

  • Conditions : Reflux for 6–12 hours.

  • Product : Pyrazolo[4,3-b]pyridin-3-ol (theoretical) .

Microwave-Assisted Reactions

Microwave irradiation significantly accelerates coupling reactions.

Example :

  • Reaction : Buchwald-Hartwig amination.

  • Time Reduction : From 16 hours (conventional heating) to 1 hour (microwave) .

Critical Analysis of Reactivity

  • Chloro vs. Fluoro Reactivity : The chloro group exhibits higher reactivity in NAS compared to the fluoro substituent due to weaker C-F bond strength.

  • Steric Effects : The pyrazolo[4,3-b]pyridine core’s planar structure facilitates Pd-catalyzed couplings.

  • Thermal Stability : Decomposition observed above 200°C, limiting high-temperature applications .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C12H8ClFN4
  • Molecular Weight: 262.67 g/mol
  • IUPAC Name: N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
  • Chemical Structure: The compound features a pyrazolo[4,3-b]pyridine core which is significant for its biological activity.

Pharmacological Applications

2.1 Positive Allosteric Modulator of mGlu4 Receptors

N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine has been identified as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). Research indicates that PAMs can enhance the receptor's activity without directly activating it, which is beneficial in treating conditions like Parkinson's disease.

A study demonstrated that VU0418506 exhibited significant efficacy in preclinical rodent models of Parkinson's disease, indicating its potential as a therapeutic agent for neurodegenerative disorders . The compound was characterized for its potency and selectivity towards mGlu4 receptors and showed favorable pharmacokinetic properties in various safety assessments.

2.2 Synthesis of Pyrazolo[4,3-b]pyridines

The synthesis of this compound has been optimized through various protocols. A straightforward method involves the reaction of readily available 2-chloro-3-nitropyridines with appropriate nucleophiles under controlled conditions to yield the desired pyrazolo[4,3-b]pyridine derivatives .

Case Studies

Case Study 1: Efficacy in Preclinical Models

In a study focusing on the therapeutic potential of VU0418506, researchers conducted experiments on rodent models to evaluate the compound's effects on motor function and neuroprotection. Results indicated that treatment with VU0418506 led to improved motor coordination and reduced neurodegeneration markers compared to control groups .

Case Study 2: Structure-Activity Relationship (SAR) Studies

Further investigations into the structure-activity relationship of pyrazolo[4,3-b]pyridine derivatives have revealed insights into how modifications to the chemical structure can enhance biological activity. By systematically altering substituents on the pyrazole ring, researchers have been able to identify compounds with superior efficacy as mGlu4 PAMs .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with G-protein coupled receptors, affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine, also known as VU0418506, is a compound that has garnered attention due to its biological activity, particularly as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). This article delves into the synthesis, pharmacological properties, and biological significance of this compound based on diverse research findings.

1. Synthesis of this compound

The synthesis of VU0418506 involves several steps starting from a common picolinamide core scaffold. Researchers have explored various amide bioisosteres leading to the development of this novel pyrazolo[4,3-b]pyridine derivative. The synthesis protocol typically includes:

  • Reagents : 2-chloro-3-nitropyridines and aryldiazonium tosylates.
  • Conditions : Reactions are performed under controlled temperatures and monitored by thin-layer chromatography (TLC) to ensure proper conversion to the desired product.

2. Pharmacological Properties

VU0418506 has been characterized as a potent and selective PAM for mGlu4 receptors. This modulation is significant for therapeutic applications in neurological conditions such as Parkinson's disease.

Table 1: Pharmacological Profile of VU0418506

PropertyValue
Molecular Formula C13H9ClFN5
Molecular Weight 267.68 g/mol
Mechanism of Action Positive allosteric modulation
Target Metabotropic glutamate receptor 4 (mGlu4)
In Vivo Activity Effective in rodent models of Parkinson's disease

3. Biological Activity

The biological activity of VU0418506 has been evaluated in various preclinical studies. It has shown promising results in enhancing synaptic transmission and neuroprotection in models of neurodegeneration.

Case Studies

  • Parkinson's Disease Model : In rodent models, VU0418506 demonstrated significant improvement in motor function and reduction in neuroinflammation compared to control groups. The compound's efficacy was attributed to its ability to enhance mGlu4 receptor signaling pathways.
  • Neuroprotective Effects : Studies indicated that VU0418506 could mitigate excitotoxicity induced by glutamate, which is crucial in neurodegenerative diseases. The compound showed a dose-dependent reduction in neuronal cell death in vitro.

The mechanism through which VU0418506 exerts its effects involves:

  • Allosteric Modulation : By binding to the mGlu4 receptor at an allosteric site, it enhances the receptor's response to glutamate without directly activating it.
  • Signal Transduction Pathways : Activation of downstream signaling pathways leads to increased intracellular calcium levels and enhanced neurotransmitter release.

5. Safety and Toxicology

Preclinical safety assessments have indicated that VU0418506 possesses favorable pharmacokinetic properties with low toxicity profiles across multiple species tested.

Table 2: Toxicological Data Summary

ParameterValue
Acute Toxicity (LD50) >2000 mg/kg
Metabolism Hepatic clearance
CYP Induction Potential Low

Q & A

Basic Research Questions

Q. What is the synthetic route for N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine?

The synthesis involves three key steps:

  • Step 1 : Cyclization of 3-fluoro-2-formylpyridine with hydrazine at 110°C for 16 hours to form 3-bromo-1H-pyrazolo[4,3-b]pyridine (29% yield) .
  • Step 2 : Boc protection of the pyrazole nitrogen using Boc₂O, DMAP, and Et₃N in DMF (88% yield) .
  • Step 3 : Buchwald-Hartwig amination with 3-chloro-4-fluorophenylamine (Pd₂(dba)₃, XPhos, Cs₂CO₃), followed by Boc deprotection with TFA (70% yield over two steps) .

Q. What is the primary pharmacological target of VU0418506?

VU0418506 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), enhancing receptor activity in the presence of glutamate. It was validated in preclinical Parkinson’s disease models, showing efficacy in rodent behavioral assays .

Q. How was the selectivity of VU0418506 assessed against other mGlu receptors?

Selectivity was determined using fold-shift functional assays across all eight mGlu receptor subtypes. VU0418506 showed >100-fold selectivity for mGlu4 over Group I (mGlu1/5), Group II (mGlu2/3), and most Group III receptors (mGlu7/8). Equipotent activity at mGlu6 (retina-specific) was noted but deemed non-critical for CNS applications .

Q. What in vitro pharmacokinetic (PK) properties were evaluated?

Key parameters included:

  • Intrinsic clearance (CLHEP) : 12.1 mL/min/kg (rat) and 10.1 mL/min/kg (human) liver microsomes.
  • Plasma protein binding : Free fraction (Fu) = 0.028 (rat) and 0.017 (human).
  • CYP inhibition : Potent CYP1A2 inhibition (IC₅₀ = 130 nM) but minimal activity against CYP2C9, CYP2D6, and CYP3A4 (>30 µM) .

Advanced Research Questions

Q. How were metabolic instability challenges resolved during optimization?

A metabolic soft-spot analysis compared lead compounds:

  • Compound 24 (isoxazolo[4,5-b]pyridine) underwent N–O bond cleavage, leading to high clearance.
  • VU0418506 (26 ) exhibited slower degradation via oxodefluorination. Structural refinement of the pyrazolo[4,3-b]pyridine core reduced metabolic liability, improving half-life (t1/2 = 91 min in rats) .

Q. What experimental designs were used to validate blood-brain barrier (BBB) penetration?

  • Brain-to-plasma ratio : Measured in rodents after intravenous administration (data not shown in evidence but inferred from PK studies).
  • P-glycoprotein (P-gp) efflux assays : VU0418506 showed low efflux ratios, confirming passive diffusion across the BBB without transporter-mediated exclusion .

Q. How were contradictions in CYP inhibition data addressed?

Despite potent CYP1A2 inhibition, in vivo safety studies in three preclinical species (rat, dog, monkey) showed no adverse effects at therapeutic doses. Researchers prioritized dose titration and time-dependent inhibition assays to mitigate risks .

Q. What methodologies confirmed mGlu4 PAM mechanism of action?

  • Calcium mobilization assays : Measured glutamate-induced Ca²⁺ flux in cells expressing rat mGlu4 (pEC₅₀ = 7.34 ± 0.04, 46 nM).
  • Schild analysis : Demonstrated allosteric modulation without orthosteric binding .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN4/c13-8-6-7(3-4-9(8)14)16-12-11-10(17-18-12)2-1-5-15-11/h1-6H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDWTBISUBYOMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NN2)NC3=CC(=C(C=C3)F)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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